molecular formula C10H7BrINO3 B15362846 Methyl 6-bromo-7-iodo-3-oxoisoindoline-1-carboxylate

Methyl 6-bromo-7-iodo-3-oxoisoindoline-1-carboxylate

Cat. No.: B15362846
M. Wt: 395.98 g/mol
InChI Key: XZVFGCKNYHEEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylate is a complex organic compound characterized by its bromo, iodo, and carboxylate functional groups. This compound belongs to the isoindole family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the isoindole ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromo and iodo groups can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group.

  • Substitution: The bromo and iodo groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of Methyl 6-bromo-2,3-dihydro-7-iodo-3,4-dioxo-1H-isoindole-1-carboxylate.

  • Reduction: Formation of Methyl 6-bromo-2,3-dihydro-7-iodo-3-hydroxy-1H-isoindole-1-carboxylate.

  • Substitution: Formation of various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Isoindole derivatives have shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. Methyl 6-bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylate can be used as a building block for developing new bioactive compounds.

Medicine: The compound's derivatives may be explored for their therapeutic potential. Research into its biological activities could lead to the development of new drugs for treating various diseases.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Methyl 6-bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylate exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Uniqueness: Methyl 6-bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylate is unique due to its specific combination of bromo, iodo, and carboxylate groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C10H7BrINO3

Molecular Weight

395.98 g/mol

IUPAC Name

methyl 6-bromo-7-iodo-3-oxo-1,2-dihydroisoindole-1-carboxylate

InChI

InChI=1S/C10H7BrINO3/c1-16-10(15)8-6-4(9(14)13-8)2-3-5(11)7(6)12/h2-3,8H,1H3,(H,13,14)

InChI Key

XZVFGCKNYHEEQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=C(C=CC(=C2I)Br)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.